Furametpyr

Catalog No.
S528555
CAS No.
123572-88-3
M.F
C17H20ClN3O2
M. Wt
333.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furametpyr

CAS Number

123572-88-3

Product Name

Furametpyr

IUPAC Name

5-chloro-1,3-dimethyl-N-(1,1,3-trimethyl-3H-2-benzofuran-4-yl)pyrazole-4-carboxamide

Molecular Formula

C17H20ClN3O2

Molecular Weight

333.8 g/mol

InChI

InChI=1S/C17H20ClN3O2/c1-9-13(15(18)21(5)20-9)16(22)19-12-8-6-7-11-14(12)10(2)23-17(11,3)4/h6-8,10H,1-5H3,(H,19,22)

InChI Key

NRTLIYOWLVMQBO-UHFFFAOYSA-N

SMILES

CC1C2=C(C=CC=C2NC(=O)C3=C(N(N=C3C)C)Cl)C(O1)(C)C

solubility

Soluble in DMSO

Synonyms

furametpyr, N-(1,3-dihydro-1,1,3-trimethylisobenzofuran-4-yl)5-chloro-1,3-dimethylpyrazole-4-carboxamide, Limber

Canonical SMILES

CC1C2=C(C=CC=C2NC(=O)C3=C(N(N=C3C)C)Cl)C(O1)(C)C

The exact mass of the compound Furametpyr is 333.1244 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. It belongs to the ontological category of pyrazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mode of Action Studies

Understanding how Furametpyr works at the cellular level is crucial for developing resistance management strategies and exploring potential applications in new fungicides. Researchers utilize Furametpyr to study its specific mode of action in fungi. This involves investigating how it disrupts fungal growth and reproduction by targeting specific biochemical pathways (Source: ).

Development of Resistance Assays

The emergence of fungicide resistance is a significant challenge in agriculture. Scientists employ Furametpyr to develop assays that identify fungal strains resistant to this fungicide. These assays help researchers understand the mechanisms of resistance and develop strategies to delay or prevent its spread (Source).

Evaluating Fungicidal Efficacy

Furametpyr serves as a benchmark fungicide in research studies evaluating the efficacy of novel antifungal compounds. By comparing the performance of new fungicides to Furametpyr, researchers can assess their potential effectiveness in controlling fungal diseases (Source: ).

Furametpyr is a chiral fungicide primarily utilized in agriculture, particularly for controlling rice sheath blight caused by the pathogen Rhizoctonia solani. It belongs to the class of compounds known as oxadiazoles, which are recognized for their efficacy against various fungal diseases. The chemical structure of furametpyr is characterized by its unique oxadiazole ring, which contributes to its biological activity and specificity as a fungicide. The compound has been registered for use in several countries, highlighting its importance in modern agricultural practices .

Furametpyr undergoes various chemical transformations, particularly metabolic reactions in biological systems. One significant reaction is N-demethylation, which is catalyzed by cytochrome P450 enzymes such as CYP1A1, CYP1A2, and CYP2C19 in humans. This biotransformation results in the formation of several metabolites that may exhibit differing biological activities compared to the parent compound . Additionally, furametpyr does not participate in hazardous reactions under normal processing conditions, making it relatively stable during application .

Furametpyr exhibits potent antifungal properties, effectively inhibiting the growth of various fungi. Its mode of action involves disrupting fungal cell wall synthesis and function, leading to cell death. The compound has shown effectiveness against multiple fungal pathogens beyond rice sheath blight, indicating its broad-spectrum activity. Studies have also revealed that furametpyr's enantiomers may differ in their biological activity, suggesting that stereochemistry plays a crucial role in its fungicidal efficacy .

The synthesis of furametpyr typically involves a multi-step process that includes the formation of the oxadiazole ring. While specific synthetic routes can vary, one common method includes the reaction of amidoximes with benzyl thiols under controlled conditions to yield the desired oxadiazole structure. This approach allows for efficient production while maintaining the integrity of the active compound .

Furametpyr is primarily used as a fungicide in agricultural settings. Its main application is in rice cultivation to control sheath blight, which can significantly affect crop yields. Beyond rice, it has potential applications in other crops susceptible to fungal infections. The compound's effectiveness and low toxicity profile make it a valuable tool for integrated pest management strategies aimed at sustainable agriculture .

Research on furametpyr's interactions with other substances has indicated that it can be combined with other fungicides to enhance efficacy against resistant fungal strains. For example, studies have explored its synergistic effects when used alongside compounds like captan, demonstrating improved control over various plant diseases . Additionally, understanding its metabolic pathways helps assess potential interactions with human cytochrome P450 enzymes, which can influence drug metabolism and toxicity profiles .

Furametpyr shares similarities with several other fungicides that belong to the oxadiazole class or exhibit similar modes of action. Below is a comparison highlighting its uniqueness:

Compound NameChemical StructurePrimary UseUnique Features
FurametpyrOxadiazoleRice sheath blight controlChiral structure with distinct enantiomers
PenthiopyradOxadiazoleBroad-spectrum fungicideEffective against various soil-borne fungi
BixafenOxadiazoleCrop protectionSystemic activity with long residual effects
SedaxaneOxadiazoleDisease managementUnique mode of action targeting fungal cell walls
PenflufenOxadiazoleFungicide for cerealsBroad-spectrum efficacy with low toxicity

Furametpyr's unique chiral nature and specific biological activity differentiate it from these similar compounds, making it particularly effective against certain fungal pathogens while potentially offering reduced risks associated with non-target effects.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Exact Mass

333.1244

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 155 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

123572-88-3

Wikipedia

Furametpyr

Dates

Last modified: 08-15-2023
1: Dong F, Chen X, Xu J, Liu X, Chen Z, Li Y, Zhang H, Zheng Y. Enantioseparation and determination of the chiral fungicide furametpyr enantiomers in rice, soil, and water by high-performance liquid chromatography. Chirality. 2013 Dec;25(12):904-9. doi: 10.1002/chir.22232. Epub 2013 Sep 7. PubMed PMID: 24038350.
2: Nagahori H, Yoshino H, Tomigahara Y, Isobe N, Kaneko H, Nakatsuka I. Metabolism of furametpyr. 2. (14)C excretion, (14)C concentrations in tissues, and amounts of metabolites in rats. J Agric Food Chem. 2000 Nov;48(11):5760-7. PubMed PMID: 11087551.
3: Nagahori H, Yoshino H, Tomigahara Y, Isobe N, Kaneko H, Nakatsuka I. Metabolism of furametpyr. 1. Identification of metabolites and in vitro biotransformation in rats and humans. J Agric Food Chem. 2000 Nov;48(11):5754-9. PubMed PMID: 11087550.
4: Dong F, Chen X, Liu X, Xu J, Li Y, Shan W, Zheng Y. Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry. J Chromatogr A. 2012 Nov 2;1262:98-106. doi: 10.1016/j.chroma.2012.08.100. Epub 2012 Sep 5. PubMed PMID: 22999200.
5: Shen Y, Li Z, Ma Q, Wang C, Chen X, Miao Q, Han C. Determination of Six Pyrazole Fungicides in Grape Wine by Solid-Phase Extraction and Gas Chromatography-Tandem Mass Spectrometry. J Agric Food Chem. 2016 May 18;64(19):3901-7. doi: 10.1021/acs.jafc.6b00530. Epub 2016 May 3. PubMed PMID: 27112545.

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